molecular formula C16H17Cl2N5S B2877476 4-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 1006358-33-3

4-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2877476
CAS No.: 1006358-33-3
M. Wt: 382.31
InChI Key: BJVDAFYDCSCXAV-UHFFFAOYSA-N
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Description

The compound 4-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-ethyl-4H-1,2,4-triazole-3-thiol (hereafter referred to as Compound A) is a heterocyclic molecule featuring a 1,2,4-triazole core substituted with a thiol group at position 2. Key structural elements include:

  • A 5-ethyl group on the triazole ring.
  • 3,5-dimethyl groups on the pyrazole ring (contributing to steric bulk and metabolic stability).

The thiol (-SH) group at position 3 is a critical pharmacophore, often implicated in hydrogen bonding or covalent interactions with biological targets.

Properties

IUPAC Name

4-[1-[(2,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-ethyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N5S/c1-4-14-19-20-16(24)23(14)15-9(2)21-22(10(15)3)8-11-5-6-12(17)7-13(11)18/h5-7H,4,8H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVDAFYDCSCXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=S)N1C2=C(N(N=C2C)CC3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-ethyl-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on antifungal properties, enzyme inhibition capabilities, and potential applications in cancer therapy.

Chemical Structure and Properties

The molecular formula for this compound is C18H20Cl2N4SC_{18}H_{20}Cl_2N_4S with a molecular weight of approximately 428.3 g/mol. The presence of both pyrazole and triazole rings contributes to its biological activity through various mechanisms.

Antifungal Activity

  • Mechanism of Action : The triazole moiety is known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This inhibition disrupts fungal cell membrane integrity, leading to cell death.
  • Case Studies :
    • A study evaluated the antifungal activity of various triazole derivatives against Corynespora cassiicola, Pseudomonas syringae, and Pseudoperonospora cubensis. The results indicated that compounds similar to the target compound exhibited significant fungicidal effects .
    • Another research highlighted the structure-activity relationship (SAR) of triazoles, emphasizing that modifications in the side chains can enhance antifungal potency .

Enzyme Inhibition

  • Target Enzymes : Compounds containing the 1,2,4-triazole scaffold have shown inhibitory activity against several enzymes including aromatase, cholinesterase, and lipoxygenase. These enzymes are involved in various physiological processes and disease mechanisms.
  • Research Findings :
    • Molecular docking studies revealed strong interactions between triazole derivatives and target enzymes, indicating potential for developing new inhibitors .
    • Specific studies have demonstrated that modifications in the thiol group can enhance binding affinity and selectivity for certain enzymes .

Anticancer Potential

  • Cell Line Studies : The compound's derivatives have been tested against various cancer cell lines such as HT-29 (colorectal cancer) and showed promising antiproliferative activity.
    • For instance, a derivative exhibited significant cytotoxicity with IC50 values in the micromolar range against HT-29 cells .
  • Mechanistic Insights : The presence of the triazole ring allows for interactions with tubulin and other cancer-related proteins, providing a rationale for its anticancer effects through disruption of microtubule dynamics .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

  • Substituents on the pyrazole and triazole rings significantly influence biological activity.
  • Electron-withdrawing groups (like chlorine) enhance antifungal properties while modifications on the thiol group can improve enzyme inhibition efficacy.
CompoundAntifungal ActivityEnzyme InhibitionAnticancer Activity
This compoundHighModerateSignificant

Comparison with Similar Compounds

Structural Comparisons

The following table highlights structural differences between Compound A and its analogs:

Compound Name / ID Triazole Substituents Pyrazole Substituents Additional Features
Compound A 5-Ethyl, 4-(pyrazole) 1-(2,4-Dichlorobenzyl), 3,5-dimethyl Thiol group at position 3
4-(2,5-Dimethoxyphenyl)-5-[3-(2-thienyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol 4-(2,5-Dimethoxyphenyl) 3-(2-Thienyl) Methoxy groups enhance electron density
S-Alkyl 4-(4-Chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol derivatives 4-(4-Chlorophenyl), S-alkylated 5-(Pyrrole-2-yl) Alkylation modifies bioavailability
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives 4-Phenyl, 5-(5-methylpyrazole) None (pyrazole fused to triazole) Methylpyrazole enhances rigidity
5-[3-(tert-Butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol 4-Methyl, 5-(pyrazole) 1-(2,4-Dichlorobenzyl), 3-(tert-butyl) tert-Butyl increases steric hindrance

Key Observations :

  • Triazole Substituents : The 5-ethyl group in Compound A offers intermediate steric bulk compared to the 4-methyl in or the 4-phenyl in , balancing solubility and target engagement.

Physicochemical and Pharmacokinetic Properties

Property Compound A Compound Compound Compound Compound
LogP (Predicted) ~3.8 (highly lipophilic) ~2.5 (moderate) ~3.2 (varies with alkyl) ~2.8 ~4.1 (due to tert-butyl)
Solubility Low (chlorobenzyl) Moderate (methoxy) Low (alkylated thiol) Moderate (phenyl) Very low (bulky groups)
Metabolic Stability High (methyl groups) Moderate Low (pyrrole oxidation) High (methylpyrazole) High (tert-butyl)

Analysis :

  • The 2,4-dichlorobenzyl group in Compound A and significantly increases LogP, favoring membrane permeability but reducing aqueous solubility.
  • Ethyl vs. Methyl : The 5-ethyl group in Compound A may improve binding pocket occupancy compared to the 4-methyl in , though solubility is slightly compromised.
  • Thiol vs. Alkylated Thiol : Compound A’s free thiol (unlike the S-alkylated derivatives in ) may enhance reactivity with cysteine residues in enzymes, but with a higher risk of oxidative degradation .

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